3-(furan-3-yl)prop-2-ynoic acid

Catalog No.
S6541485
CAS No.
54345-10-7
M.F
C7H4O3
M. Wt
136.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(furan-3-yl)prop-2-ynoic acid

CAS Number

54345-10-7

Product Name

3-(furan-3-yl)prop-2-ynoic acid

Molecular Formula

C7H4O3

Molecular Weight

136.1

3-(Furan-3-yl)prop-2-ynoic acid is an organic compound characterized by the presence of a furan ring and a propynoic acid moiety. Its molecular formula is C7H4O3C_7H_4O_3, and it has a molecular weight of approximately 136.1 g/mol. The compound is notable for its unique structural features, which allow it to participate in a variety of

  • Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives, using agents like potassium permanganate or chromium trioxide.
  • Reduction: The triple bond in the propynoic acid moiety can be reduced to form corresponding alkenes or alkanes, typically using hydrogenation reactions with palladium on carbon as a catalyst.
  • Substitution: Electrophilic aromatic substitution can occur, allowing for the introduction of various functional groups onto the furan ring through reagents such as bromine or nitric acid under acidic conditions.

These reactions highlight the compound's potential for further functionalization and modification in synthetic organic chemistry.

Research indicates that 3-(Furan-3-yl)prop-2-ynoic acid exhibits significant biological activity. Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against yeast-like fungi such as Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus . This suggests potential applications in pharmaceuticals, particularly in developing new antimicrobial agents.

The synthesis of 3-(Furan-3-yl)prop-2-ynoic acid can be accomplished through various methods:

  • Sonogashira Coupling: This involves the reaction of a furan derivative with an acetylenic compound in the presence of a palladium catalyst and a base.
  • Direct Reaction with Propargyl Bromide: Furan can react with propargyl bromide under basic conditions to form the desired propynoic acid derivative.
  • Use of Ethynyltrimethylsilane: This method employs ethynyltrimethylsilane in the presence of a palladium catalyst to facilitate the formation of the compound from furan.

These methods allow for efficient synthesis, enabling further exploration of the compound's properties and applications.

3-(Furan-3-yl)prop-2-ynoic acid has several notable applications:

  • Pharmaceutical Intermediate: It serves as a precursor for synthesizing drugs with potential antimicrobial and anticancer properties.
  • Polymer Production: The compound can be utilized in creating polymers with specific characteristics due to its reactive functional groups.
  • Coordination Chemistry: As a ligand, it is valuable in coordination chemistry for forming metal complexes.

These applications underscore its versatility across various fields, including medicinal chemistry and materials science.

Interaction studies involving 3-(Furan-3-yl)prop-2-ynoic acid have focused on its biological effects, particularly its antimicrobial activity. Research suggests that compounds derived from this structure can interact effectively with microbial targets, inhibiting their growth. Furthermore, studies on hydroarylation reactions indicate that these compounds may form reactive electrophilic species that enhance their reactivity towards biological molecules . Such interactions are crucial for understanding the compound's potential therapeutic roles.

Several compounds share structural similarities with 3-(Furan-3-yl)prop-2-ynoic acid:

Compound NameStructure FeaturesUnique Aspects
3-(2-Furyl)propionic acidContains a propionic acid moietyLacks the alkyne functionality
Furan-2-carboxylic acidCarboxylic acid directly attached to furanNo alkyne group; simpler structure
2-Furoic acidCarboxylic acid at a different positionSimilar to furan derivatives but differs in position

Uniqueness

The uniqueness of 3-(Furan-3-yl)prop-2-ynoic acid lies in its combination of both a furan ring and an alkyne-containing propynoic acid moiety. This structural combination allows it to engage in diverse

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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